(R)-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid
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Overview
Description
®-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid is an organic compound that belongs to the class of hydroxybenzoic acid derivatives This compound is characterized by the presence of an amino group, a hydroxy group, and a hydroxybenzyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 4-hydroxybenzaldehyde with a chiral amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently subjected to a Strecker synthesis, involving the addition of cyanide and ammonium chloride, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve high yields and enantiomeric purity. These methods are often preferred due to their environmental friendliness and cost-effectiveness compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxybenzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
®-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of various fine chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in the biosynthesis of certain amino acids or activate pathways related to oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A simpler analog that lacks the amino and hydroxybenzyl groups.
p-Hydroxybenzyl alcohol: Contains a hydroxybenzyl group but lacks the amino and hydroxy groups on the propanoic acid backbone.
Gastrodin: A glycoside derivative of p-hydroxybenzyl alcohol with additional sugar moieties.
Uniqueness
®-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7/h1-4,12-13H,5-6,11H2,(H,14,15)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAABALABGCGPM-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@](CO)(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554328 |
Source
|
Record name | alpha-(Hydroxymethyl)-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69980-45-6 |
Source
|
Record name | alpha-(Hydroxymethyl)-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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